molecular formula C14H13FN6 B2423836 5-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2415584-59-5

5-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No. B2423836
CAS RN: 2415584-59-5
M. Wt: 284.298
InChI Key: ZFNHUAINLIYJMC-UHFFFAOYSA-N
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Description

5-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer Potential

Compounds structurally related to 5-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile demonstrate promising anticancer properties. For example, substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles show significant anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293) (Parveen et al., 2017).

Molecular Docking and Structure-Activity Relationship

Molecular docking studies of similar compounds have been performed to understand their binding affinity with certain proteins, such as Bcl-2, revealing good binding affinities. This is crucial for developing drugs targeting specific molecular pathways in diseases like cancer (Parveen et al., 2017).

Enzyme Inhibition Studies

Some derivatives of this chemical structure have been studied for their potential as enzyme inhibitors. For example, compounds have been investigated for their inhibition of the enzyme Nicotinamidephosphoribosyltransferase (NAMPT), which is known to increase sensitivity to apoptosis in certain cell types (Venkateshan et al., 2019).

Antimicrobial Activity

Pyrimidine carbonitrile derivatives, including those structurally related to the compound , have shown potential as antimicrobial agents. They exhibit significant activity against various bacterial and fungal strains (Bhat & Begum, 2021).

Synthesis and Chemical Properties

Research has also focused on the synthesis and characterization of similar compounds, investigating their chemical properties and potential applications in medicinal chemistry (Balaraju et al., 2019).

Crystal Structure Analysis

The crystal structure and conformation of related compounds have been studied, providing insights into their molecular interactions and potential therapeutic applications (Ullah & Altaf, 2014).

Mechanism of Action

Target of Action

The primary target of 5-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile is the D3 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as reward, motivation, and motor control.

Mode of Action

This compound acts as a ligand for the D3 dopamine receptor . It binds to the receptor with high affinity and selectivity, which can modulate the receptor’s activity and influence the signaling pathways it controls.

Biochemical Pathways

The binding of this compound to the D3 dopamine receptor affects the dopaminergic signaling pathway . This pathway plays a key role in the reward system of the brain, and its modulation can have significant effects on behavior.

Pharmacokinetics

The compound’s molecular weight and structure suggest it may have favorable pharmacokinetic properties .

Result of Action

The interaction of this compound with the D3 dopamine receptor can lead to changes in neuronal signaling and ultimately influence behavior . For instance, it may have potential therapeutic effects in the treatment of disorders related to the dopaminergic system, such as substance use disorder .

properties

IUPAC Name

5-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN6/c15-11-8-18-14(19-9-11)21-5-3-20(4-6-21)13-2-1-12(7-16)17-10-13/h1-2,8-10H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNHUAINLIYJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CN=C(C=C2)C#N)C3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile

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